Sulindac

Catalog No.
S544212
CAS No.
38194-50-2
M.F
C20H17FO3S
M. Wt
356.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulindac

CAS Number

38194-50-2

Product Name

Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Aclin, Apo Sulin, Apo-Sulin, Arthrobid, Arthrocine, Chibret, Clinoril, Copal, Kenalin, Klinoril, MK 231, MK-231, MK231, Novo Sundac, Novo-Sundac, Nu Sulindac, Nu-Sulindac, Sulindac, Sulindal

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Description

The exact mass of the compound Sulindac is 356.0882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757344. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.4

Exact Mass

356.0882

LogP

3.42
3.42 (LogP)
3.5

Appearance

Solid powder

Melting Point

183 °C
183.0 °C
183°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 76 of 77 companies with hazard statement code(s):;
H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (52.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (46.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (52.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (46.05%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (52.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (46.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For acute or long-term use in the relief of signs and symptoms of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute painful shoulder (acute subacromial bursitis/supraspinatus tendinitis), and acute gouty arthritis.
FDA Label
Treatment of Familial Adenomatous Polyposis

Livertox Summary

Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Sulindac is a non-steroidal anti-inflammatory indene derivative, also possessing analgesic and antipyretic activities.
Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AB - Acetic acid derivatives and related substances
M01AB02 - Sulindac

Mechanism of Action

Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

38194-50-2
32004-68-5

Wikipedia

Sulindac

FDA Medication Guides

Clinoril
Sulindac
TABLET;ORAL
MERCK
12/23/2010

Biological Half Life

The mean half-life of sulindac is 7.8 hours while the mean half-life of the sulfide metabolite is 16.4 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Moore RA, Derry S, McQuay HJ. Single dose oral sulindac for acute postoperative pain in adults. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD007540. doi: 10.1002/14651858.CD007540.pub2. Review. PubMed PMID: 19821425; PubMed Central PMCID: PMC4170893.
2: Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone. Drugs R D. 2004;5(4):220-6. Review. PubMed PMID: 15230629.
3: Haanen C. Sulindac and its derivatives: a novel class of anticancer agents. Curr Opin Investig Drugs. 2001 May;2(5):677-83. Review. PubMed PMID: 11569947.
4: D'Alteroche L, Benchellal ZA, Salem N, Regimbeau C, Picon L, Metman EH. [Complete remission of a mesenteric fibromatosis after taking sulindac]. Gastroenterol Clin Biol. 1998 Dec;22(12):1098-101. Review. French. PubMed PMID: 10051987.
5: Waddell WR. Stimulation of apoptosis by sulindac and piroxicam. Clin Sci (Lond). 1998 Sep;95(3):385-8. Review. PubMed PMID: 9730860.
6: Yoon KH, Ng SC. A case of sulindac-induced enteropathy resulting in jejunal perforation. Ann Acad Med Singapore. 1998 Jan;27(1):116-9. Review. PubMed PMID: 9588286.
7: Davies NM, Watson MS. Clinical pharmacokinetics of sulindac. A dynamic old drug. Clin Pharmacokinet. 1997 Jun;32(6):437-59. Review. PubMed PMID: 9195115.
8: Waddell WR, Miesfeld RL. Adenomatous polyposis coli, protein kinases, protein tyrosine phosphatase: the effect of sulindac. J Surg Oncol. 1995 Apr;58(4):252-6. Review. PubMed PMID: 7723369.
9: Lione A, Scialli AR. The developmental toxicity of indomethacin and sulindac. Reprod Toxicol. 1995 Jan-Feb;9(1):7-20. Review. PubMed PMID: 8520134.
10: Giardiello FM. Sulindac and polyp regression. Cancer Metastasis Rev. 1994 Dec;13(3-4):279-83. Review. PubMed PMID: 7712590.
11: Tonelli F, Valanzano R, Dolara P. Sulindac therapy of colorectal polyps in familial adenomatous polyposis. Dig Dis. 1994 Sep-Oct;12(5):259-64. Review. PubMed PMID: 7882547.
12: Waddell WR. The effect of sulindac on colon polyps: circumvention of a transformed phenotype--a hypothesis. J Surg Oncol. 1994 Jan;55(1):52-5. Review. PubMed PMID: 8289454.
13: Awaya N, Fujii T, Akizuki M. [Development of Stevens-Johnson syndrome following sulindac administration in a patient with mixed connective tissue disease]. Ryumachi. 1993 Oct;33(5):432-6. Review. Japanese. PubMed PMID: 8256166.
14: Zundler J, Walker S. [Sulindac--drug therapy for familial adenomatous polyposis?]. Med Klin (Munich). 1993 Jan 15;88(1):35-8, 49. Review. German. PubMed PMID: 8382335.
15: Uchihara M, Maekawa S, Kobayashi T, Fukuma T, Sakai H, Shaura K, Sato C, Marumo F. [A case of sulindac induced acute pancreatitis]. Nihon Shokakibyo Gakkai Zasshi. 1992 Sep;89(9):2073-6. Review. Japanese. PubMed PMID: 1404997.
16: Gallanosa AG, Spyker DA. Sulindac hepatotoxicity: a case report and review. J Toxicol Clin Toxicol. 1985;23(2-3):205-38. Review. Erratum in: J Toxicol Clin Toxicol 1985-86;23(7-8):617. PubMed PMID: 3903180.
17: Duggan DE. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium. Drug Metab Rev. 1981;12(2):325-37. Review. PubMed PMID: 7040018.
18: Brogden RN, Heel RC, Speight TM, Avery GS. Sulindac: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs. 1978 Aug;16(2):97-114. Review. PubMed PMID: 352667.
19: Shen TY, Winter CA. Chemical and biological studies on indomethacin, sulindac and their analogs. Adv Drug Res. 1977;12:90-245. Review. PubMed PMID: 343530.

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